molecular formula C12H17ClN6O4S B14925573 N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14925573
M. Wt: 376.82 g/mol
InChI Key: AGRRITBVFZBZOA-UHFFFAOYSA-N
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Description

N~4~-[2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the nitro, chloro, and sulfonamide groups, contributes to its diverse reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step procedures. One common approach includes the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the nitro and chloro groups: These groups can be introduced via nitration and chlorination reactions, respectively.

    Attachment of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~4~-[2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: The reduction of the nitro group yields the corresponding amine derivative.

    Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N~4~-[2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its diverse functional groups.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-[2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and sulfonamide groups is particularly noteworthy, as it allows for a wide range of chemical transformations and interactions.

Properties

Molecular Formula

C12H17ClN6O4S

Molecular Weight

376.82 g/mol

IUPAC Name

N-[2-(4-chloro-3-nitropyrazol-1-yl)ethyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C12H17ClN6O4S/c1-4-18-9(3)11(8(2)15-18)24(22,23)14-5-6-17-7-10(13)12(16-17)19(20)21/h7,14H,4-6H2,1-3H3

InChI Key

AGRRITBVFZBZOA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCCN2C=C(C(=N2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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